Welcome to the BenchChem Online Store!
molecular formula C25H33Cl2N5O2 B8150263 Nefazodone-d6 (hydrochloride)

Nefazodone-d6 (hydrochloride)

Cat. No. B8150263
M. Wt: 512.5 g/mol
InChI Key: DYCKFEBIOUQECE-GTKMFTTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06034085

Procedure details

Nefazodone HCl was prepared in accordance with Example 2 of U.S. Pat. No. 4,338,317. Nefazodone HCI was dissolved in water with gentle heating (40-45° C.). An equimolar quantity of sodium hydroxide solution (0.1 N) was added with constant stirring while cooling with ice. Nefazodone base precipitated as a sticky gum which was separated and washed repeatedly with water. The base was washed with water until no chloride ions (AgNO3 test) were detected in the washings. Nefazodone base was then dissolved and crystallized from isopropyl alcohol (IPA) to give a solid melting 81-83° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]1[N:8]([CH2:9][CH2:10][O:11][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:6](=[O:7])[N:5]([CH2:18][CH2:19][CH2:20][N:21]2[CH2:26][CH2:25][N:24]([C:27]3[CH:28]=[CH:29][CH:30]=[C:31]([Cl:33])[CH:32]=3)[CH2:23][CH2:22]2)[N:4]=1.[OH-].[Na+]>O>[CH3:1][CH2:2][C:3]1[N:8]([CH2:9][CH2:10][O:11][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:6](=[O:7])[N:5]([CH2:18][CH2:19][CH2:20][N:21]2[CH2:26][CH2:25][N:24]([C:27]3[CH:28]=[CH:29][CH:30]=[C:31]([Cl:33])[CH:32]=3)[CH2:23][CH2:22]2)[N:4]=1.[ClH:33] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1=NN(C(=O)N1CCOC=2C=CC=CC2)CCCN3CCN(CC3)C=4C=CC=C(C4)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with constant stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
Nefazodone base precipitated as a sticky gum which
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed repeatedly with water
WASH
Type
WASH
Details
The base was washed with water until no chloride ions (AgNO3 test)
DISSOLUTION
Type
DISSOLUTION
Details
Nefazodone base was then dissolved
CUSTOM
Type
CUSTOM
Details
crystallized from isopropyl alcohol (IPA)
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
melting 81-83° C.

Outcomes

Product
Name
Type
product
Smiles
CCC1=NN(C(=O)N1CCOC=2C=CC=CC2)CCCN3CCN(CC3)C=4C=CC=C(C4)Cl.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.